molecular formula C10H11NaO3S B093666 Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate CAS No. 135-80-8

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate

Cat. No.: B093666
CAS No.: 135-80-8
M. Wt: 234.25 g/mol
InChI Key: IKFUOWLTOBNMNS-UHFFFAOYSA-M
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Description

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate (CAS: 93-12-9) is a sulfonated derivative of tetrahydronaphthalene (tetralin), where the sulfonate group (-SO₃⁻) is attached to the aromatic ring at position 2, and sodium serves as the counterion. Its partially hydrogenated structure confers distinct physicochemical properties compared to fully aromatic naphthalene derivatives.

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydronaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFUOWLTOBNMNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059661
Record name 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-80-8
Record name Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt
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Record name Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
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Preparation Methods

Recrystallization

  • Solvent System : Ethanol-water (3:1 v/v) at 60°C.

  • Purity Improvement : Reduces residual sodium sulfate content to <0.1%.

Column Chromatography

  • Stationary Phase : Silica gel (200–300 mesh).

  • Eluent : Ethyl acetate/methanol (4:1) removes non-polar impurities.

Industrial-Scale Production Methods

Industrial synthesis optimizes cost and scalability while maintaining quality:

Parameter Laboratory Scale Industrial Scale
Reactor Type Glass flaskStainless steel jacketed reactor
Temperature Control Manual monitoringAutomated PID controllers
Neutralization Batch-wise NaOH additionContinuous flow titration
Yield 85–90%88–92%

Continuous flow reactors reduce reaction times by 30% compared to batch processes, while in-line pH sensors enhance neutralization precision.

Comparative Analysis of Synthetic Routes

Two primary routes dominate synthesis:

Direct Sulfonation-Neutralization

  • Advantages : Fewer steps, higher overall yield (88%).

  • Disadvantages : Requires strict control over sulfonation conditions to avoid side products.

Chlorosulfonation-Alkaline Hydrolysis

  • Chlorosulfonation of tetralin using ClSO₃H.

  • Hydrolysis with NaOH:

    C10H11ClO3S+2NaOHC10H11NaO3S+NaCl+H2O\text{C}_{10}\text{H}_{11}\text{ClO}_3\text{S} + 2\text{NaOH} \rightarrow \text{C}_{10}\text{H}_{11}\text{NaO}_3\text{S} + \text{NaCl} + \text{H}_2\text{O}
  • Advantages : Higher purity (99.5%) due to crystalline NaCl removal.

  • Disadvantages : Additional hydrolysis step reduces yield to 78–82%.

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : C18 column, mobile phase 60:40 acetonitrile/water, retention time 4.2 min.

  • Titrimetry : Ion-exchange titration to quantify sulfonate content (99.2–99.8%).

Spectroscopic Characterization

  • ¹H NMR (D₂O) : δ 2.65 (m, 4H, CH₂), δ 3.10 (m, 4H, CH₂), δ 7.25 (d, 1H, aromatic).

  • FT-IR : 1180 cm⁻¹ (S=O symmetric stretch), 1040 cm⁻¹ (S-O-C stretch).

Recent Advances in Synthesis

Catalytic Sulfonation

Employing zeolite catalysts (e.g., H-ZSM-5) reduces oleum usage by 40% and improves regioselectivity.

Solvent-Free Methods

Microwave-assisted sulfonation at 100°C achieves 95% conversion in 1 hour, eliminating solvent waste .

Chemical Reactions Analysis

Types of Reactions: Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₃NaO₃S
  • Molar Mass : 236.26 g/mol
  • Appearance : Typically a white to off-white powder.

Chemical Research Applications

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate serves as a versatile reagent in organic synthesis. Its sulfonate group enhances solubility and reactivity in various chemical reactions.

Key Uses :

  • Intermediate in Organic Synthesis : It is used to synthesize sulfonamide derivatives and other complex organic molecules.
  • Reagent in Catalytic Reactions : Acts as a catalyst or co-catalyst in several organic transformations due to its ability to stabilize reaction intermediates.

Biological Applications

Research has indicated that this compound exhibits biological activity that can be harnessed for therapeutic purposes.

Key Studies :

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Cellular Pathway Studies : It is utilized in cellular assays to investigate biological pathways involving sulfonated compounds, particularly in cancer research where it may influence cell signaling pathways.

Industrial Applications

The compound is also employed in various industrial processes due to its functional properties.

Key Uses :

  • Surfactant and Emulsifier : this compound is used in formulations requiring surfactants for improved stability and dispersion.
  • Dyes and Pigments : It acts as a dispersing agent for dyes and pigments in textile and paint industries.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the successful use of this compound as an intermediate for synthesizing various sulfonamide derivatives with enhanced solubility and bioactivity. The reaction conditions optimized the yield and purity of the products.

Case Study 2: Antimicrobial Studies

In a series of experiments evaluating the antimicrobial efficacy of this compound against common pathogens, results indicated significant inhibition zones compared to control samples. This study suggests potential applications in pharmaceutical formulations targeting bacterial infections.

Mechanism of Action

The mechanism of action of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form ionic bonds with positively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Applications/References
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate C₁₀H₁₁NaO₃S 242.25 g/mol Sulfonate, hydrogenated naphthalene Enhanced solubility due to hydrogenation Pharmaceuticals, synthesis
Sodium naphthalene-2-sulphonate C₁₀H₇NaO₃S 230.21 g/mol Sulfonate, fully aromatic naphthalene Classic sulfonation product Dye intermediates, surfactants
Sodium 6-hydroxynaphthalene-2-sulphonate C₁₀H₇NaO₄S 246.21 g/mol Sulfonate, hydroxyl (-OH) at position 6 Acidic, forms salts (Schaeffer’s acid) Dye coupling, analytical reagents
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 400.48 g/mol Two sulfonate groups, hydroxyl at position 7 High water solubility, dual acidity Textile dyes, metal complexation
Sodium 6,7-dihydroxynaphthalene-2-sulphonate C₁₀H₇NaO₅S 262.22 g/mol Sulfonate, hydroxyls at positions 6 and 7 Chelating agent, oxidative stability Photographic developers, dyes

Physicochemical Properties

  • Solubility : Sulfonated compounds are generally water-soluble. The hydrogenated structure of the tetrahydronaphthalene derivative may improve solubility in polar organic solvents compared to fully aromatic analogs.
  • Thermal Stability : Fully aromatic sulphonates (e.g., sodium naphthalene-2-sulphonate) exhibit higher thermal stability due to resonance stabilization, whereas hydroxylated variants (e.g., Schaeffer’s acid sodium salt) may degrade at elevated temperatures .
  • Acidity: Disulphonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) have lower pKa values compared to monosulphonates, enhancing their metal-chelating capacity .

Key Research Findings

  • Thermodynamic Stability : Hydrogenated naphthalene sulphonates exhibit lower enthalpy of formation (-232.3 kJ/mol for thiol analogs) compared to aromatic derivatives, influencing their reactivity .
  • Industrial Scalability: Traditional sulfonation methods (e.g., H₂SO₄ reaction with naphthalene) achieve yields >75% for monosulphonates, but di-substituted products require precise temperature control .

Biological Activity

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate (TNS) is a sulfonated derivative of tetrahydronaphthalene, a compound known for its diverse biological activities. The sulfonate group enhances the solubility and reactivity of the compound, making it a valuable candidate for various biochemical applications. This article delves into the biological activity of TNS, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of TNS is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can mimic natural substrates, allowing TNS to inhibit enzyme activity or modulate receptor functions. This interaction can disrupt essential biological pathways, leading to therapeutic effects in different cellular contexts .

Anticancer Properties

Recent studies have explored the potential of TNS and related compounds in cancer therapy. For instance, compounds derived from tetrahydronaphthalene structures have shown promising anti-tumor efficacy by inducing apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated through the inhibition of key regulatory proteins involved in cell proliferation and survival .

Antimicrobial Activity

TNS has also been investigated for its antimicrobial properties. The presence of the sulfonate group enhances its interaction with bacterial membranes, potentially leading to increased permeability and disruption of essential cellular processes. This property makes TNS a candidate for development as an antibacterial agent .

Neuroprotective Effects

Emerging research suggests that TNS may exhibit neuroprotective effects. Studies indicate that tetrahydronaphthalene derivatives can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Activity Effect Mechanism Reference
AnticancerInduces apoptosisInhibition of MDM2-P53 interaction
AntimicrobialDisrupts bacterial membranesIncreases membrane permeability
NeuroprotectiveReduces oxidative stressModulates neurotransmitter systems
Enzyme inhibitionInhibits specific enzymesMimics natural substrates

Notable Research Studies

  • Antitumor Efficacy :
    A study evaluated the anticancer effects of TNS derivatives on glioblastoma cell lines, demonstrating significant induction of apoptosis and cell cycle arrest through targeted inhibition of oncogenic pathways .
  • Antimicrobial Activity :
    Research highlighted the effectiveness of TNS against various bacterial strains, showcasing its potential as a new antibacterial agent. The compound's ability to enhance membrane permeability was a key factor in its antimicrobial action .
  • Neuroprotection :
    Investigations into the neuroprotective properties of tetrahydronaphthalene derivatives revealed their capacity to mitigate oxidative stress in neuronal cells, suggesting possible therapeutic applications in neurodegenerative disorders .

Q & A

Basic Research: Synthesis and Optimization

Q1: What are the standard laboratory protocols for synthesizing Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate, and how can reaction conditions be optimized? A1: The compound is typically synthesized via sulfonation of 5,6,7,8-tetrahydronaphthalene using sulfonyl chloride precursors (e.g., 5,6,7,8-Tetrahydronaphthalene-2-sulfonylchloride, CAS 61551-49-3) under controlled acidic conditions . Optimization involves adjusting reaction temperature (e.g., 0–5°C to minimize side reactions), stoichiometric ratios of sulfonating agents, and inert atmospheres to prevent oxidation. Post-synthesis, neutralization with sodium hydroxide yields the sulphonate salt. Yield maximization requires purification via recrystallization from ethanol/water mixtures, monitored by thin-layer chromatography (TLC) .

Basic Research: Structural Characterization

Q2: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound? A2: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the tetrahydronaphthalene backbone and sulfonate group positioning. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ~232–343 g/mol depending on substituents) . Fourier-Transform Infrared (FTIR) spectroscopy identifies sulfonate S=O stretches (~1050–1200 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, using C18 columns and aqueous mobile phases .

Advanced Research: Biological Activity Profiling

Q3: How can researchers design in vitro assays to evaluate the interaction of this compound with biological targets such as enzymes or receptors? A3: Target-specific assays (e.g., enzyme inhibition) require recombinant protein expression and activity assays. For example, sulfonamide derivatives of tetrahydronaphthalene (e.g., 2-[(phenylsulfonyl)amino]tetrahydronaphthalene-carboxylic acid) are tested for binding affinity using surface plasmon resonance (SPR) or fluorescence polarization . Dose-response curves (0.1–100 µM) and kinetic studies (e.g., IC₅₀ determination) are critical. Cell-based assays (e.g., cytotoxicity in HEK293 or HeLa cells) assess permeability and off-target effects .

Advanced Research: Stability and Degradation Analysis

Q4: What experimental approaches are recommended to study the stability of this compound under varying pH and solvent conditions? A4: Accelerated stability studies involve storing the compound in buffers (pH 3–10) at 40°C/75% relative humidity (ICH guidelines). Degradation products are analyzed via LC-MS/MS, focusing on hydrolysis (sulfonate cleavage) or oxidation (tetrahydronaphthalene ring opening). For solvent stability, test in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents, with periodic sampling over 14 days. Phosphate buffers (pH 7.0, 0.08 M) are ideal for maintaining stability during bioassays .

Advanced Research: Computational Modeling

Q5: How can molecular docking and dynamics simulations enhance understanding of this compound’s interactions with proteins like METAP2 or APP? A5: Docking studies (e.g., AutoDock Vina) predict binding modes to active sites (e.g., METAP2’s catalytic zinc domain). Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with sulfonate groups). Comparative analysis with analogs (e.g., naphthalene-2-sulfonic acid derivatives) highlights structure-activity relationships (SARs) .

Advanced Research: Analytical Applications

Q6: What role does this compound play in chromatography or spectroscopic detection methods? A6: As a sulfonated aromatic compound, it serves as a UV-absorbing marker in reverse-phase HPLC (retention time ~8–12 min with acetonitrile/water gradients). Its strong absorbance at 254 nm makes it useful for column calibration. In fluorescence studies, derivatives with amino groups (e.g., 8-amino-naphthalene sulfonates) act as pH-sensitive probes .

Basic Research: Impurity Identification

Q7: What are the common synthetic impurities, and how are they resolved during purification? A7: Key impurities include unreacted sulfonyl chloride, sodium sulfate byproducts, and di-substituted isomers. Column chromatography (silica gel, ethyl acetate/hexane eluent) removes non-polar impurities. Ion-exchange chromatography isolates the sulfonate from inorganic salts. Quantitative ¹H NMR (qNMR) with internal standards (e.g., maleic acid) quantifies residual impurities to <0.1% .

Advanced Research: Mechanistic Studies

Q8: What experimental strategies elucidate the sulfonation mechanism of 5,6,7,8-tetrahydronaphthalene? A8: Isotopic labeling (e.g., ³⁵S-sulfuric acid) tracks sulfonate group incorporation. Kinetic studies under varying H₂SO₄ concentrations identify rate-determining steps (e.g., electrophilic substitution). Computational DFT calculations (Gaussian 09) model transition states and regioselectivity. Comparative studies with naphthalene sulfonates (e.g., naphthalene-2-sulfonic acid hydrate, CAS 76530-12-6) reveal steric effects of the tetrahydro ring .

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